molecular formula C12H11N3O2 B587947 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide CAS No. 91397-11-4

5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide

Cat. No.: B587947
CAS No.: 91397-11-4
M. Wt: 229.23 g/mol
InChI Key: RKVTXLNPABCANZ-JYRVWZFOSA-N
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Description

5-Methyl-N’-[(E)-phenylmethylidene]-1,2-oxazole-3-carbohydrazide is a compound belonging to the oxazole family, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-N’-[(E)-phenylmethylidene]-1,2-oxazole-3-carbohydrazide typically involves the reaction of 5-methyl-1,2-oxazole-3-carbohydrazide with benzaldehyde under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the product is obtained after purification through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-N’-[(E)-phenylmethylidene]-1,2-oxazole-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached, enhancing their chemical and biological properties .

Scientific Research Applications

5-Methyl-N’-[(E)-phenylmethylidene]-1,2-oxazole-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-N’-[(E)-phenylmethylidene]-1,2-oxazole-3-carbohydrazide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • **N-[5′-methyl-3′-isoxasolyl]-N-[(E)-1-(-2-thiophene)]methylidene]amine
  • 5-Methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MiPT)

Uniqueness

5-Methyl-N’-[(E)-phenylmethylidene]-1,2-oxazole-3-carbohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it has shown a broader range of biological activities and higher stability under various conditions .

Properties

CAS No.

91397-11-4

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

N-[(Z)-benzylideneamino]-5-methyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C12H11N3O2/c1-9-7-11(15-17-9)12(16)14-13-8-10-5-3-2-4-6-10/h2-8H,1H3,(H,14,16)/b13-8-

InChI Key

RKVTXLNPABCANZ-JYRVWZFOSA-N

SMILES

CC1=CC(=NO1)C(=O)NN=CC2=CC=CC=C2

Isomeric SMILES

CC1=CC(=NO1)C(=O)N/N=C\C2=CC=CC=C2

Canonical SMILES

CC1=CC(=NO1)C(=O)NN=CC2=CC=CC=C2

Synonyms

5-Methyl-3-isoxazolecarboxylic Acid (Phenylmethylene)hydrazide; 

Origin of Product

United States

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